For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Dimyristoyl Phosphatidylglycerol (DMPG)
Dimyristoyl phosphatidylglycerol (DMPG) is a synthetic, saturated phospholipid that plays a crucial role in various scientific and pharmaceutical applications. Its unique physicochemical properties make it an essential component in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, and a valuable tool in the study of biological membranes. This guide provides a comprehensive overview of DMPG, including its chemical and physical properties, detailed experimental protocols for its use, and its role in biological and pharmaceutical contexts.
Physicochemical Properties of DMPG
DMPG is an amphiphilic molecule, consisting of a hydrophilic glycerol (B35011) headgroup attached to a phosphate (B84403) group, and two hydrophobic myristoyl (14-carbon) acyl chains. This structure allows it to self-assemble into bilayers in aqueous environments, forming vesicles or liposomes. The sodium salt of DMPG is commonly used in research and pharmaceutical formulations.
Quantitative Data Summary
The following tables summarize the key quantitative properties of DMPG and its sodium salt.
| Property | Value (DMPG) | Value (DMPG, Sodium Salt) | References |
| Molecular Weight | 666.9 g/mol | 688.8 g/mol | [1][2][3][4] |
| Molecular Formula | C₃₄H₆₇O₁₀P | C₃₄H₆₆NaO₁₀P | [1][2][3] |
| Exact Mass | 666.44718533 g/mol | 688.42912958 Da | [1][3] |
| Topological Polar Surface Area | 149 Ų | 152 Ų | [1][2][3] |
| Hydrogen Bond Donor Count | 3 | - | [1] |
| Hydrogen Bond Acceptor Count | 10 | - | [1] |
| Rotatable Bond Count | 36 | - | [1] |
| Purity | - | >98% | |
| Solubility | - | Chloroform (B151607): 2 mg/ml | [4] |
| Thermodynamic and Aggregation Properties | Value | Conditions | References |
| Critical Micelle Concentration (CMC) | 11 µM | Aqueous solution | [5] |
| Gel-Liquid Crystal Transition Temp (Tm) | 23.5 °C | Aqueous dispersion | [6] |
| High-Order Transition Temp (T*) | 31.7 °C | Aqueous dispersion | [6] |
| Stable Gel Phase Transition Temp (T(I)) | 40-42 °C | After 14-day aging at 40°C | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DMPG, from its synthesis to its application in forming drug delivery vehicles.
Chemical Synthesis of DMPG (Adapted from DMPC Synthesis)
The synthesis of DMPG can be achieved via Steglich esterification, a common method for forming esters from an acid and an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This protocol is adapted from a similar synthesis for 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC).[7][8][9]
Materials:
-
sn-glycero-3-phospho-rac-(1-glycerol) (GPG)
-
Myristic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Chloroform
Procedure:
-
Preparation of Silica-GPG Complex: Dissolve GPG in methanol (B129727) and add it dropwise to silica gel. Concentrate the mixture under vacuum at 40°C for 1 hour, followed by 80°C for 1 hour to form a dry silica-GPG complex.
-
Esterification Reaction: In a screw-capped flask, combine the silica-GPG complex, myristic acid, DCC, and DMAP in chloroform. A typical molar ratio would be GPG:myristic acid:DCC:DMAP = 1.0:4.8:4.8:2.5.[8]
-
Reaction Conditions: Purge the flask with nitrogen, seal it, and heat at 45°C for 72 hours with continuous stirring.
-
Purification: After the reaction, the product (DMPG) is purified to remove by-products such as dicyclohexylurea and unreacted starting materials. This typically involves sequential recrystallization from appropriate solvents like ethyl acetate (B1210297) and acetone.[8]
-
Characterization: Confirm the structure and purity of the synthesized DMPG using techniques such as ¹H-NMR, ¹³C-NMR, ³¹P-NMR, FTIR, and mass spectrometry.
Preparation of DMPG-Containing Liposomes by Thin-Film Hydration
This is the most common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (SUVs or LUVs).[10][11][12]
Materials:
-
DMPG (and other lipids like DMPC or cholesterol, if making a mixed lipid system)
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Lipid Film Formation: Dissolve the desired amount of DMPG and any other lipids in the organic solvent in a round-bottom flask.[11]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (for DMPG, >24°C) to evaporate the solvent. This will form a thin, uniform lipid film on the inner surface of the flask.[11]
-
Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.[11]
-
Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should also be above the Tm of the lipids. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This process causes the lipid sheets to swell and detach from the glass wall, forming multilamellar vesicles (MLVs).[10][12]
-
(Optional) Sizing: To produce unilamellar vesicles of a defined size, the MLV suspension can be further processed by:
Drug Encapsulation in DMPG Liposomes
DMPG liposomes can encapsulate both hydrophilic and lipophilic drugs.
-
For Hydrophilic Drugs: Dissolve the drug in the aqueous buffer used for the hydration step of the thin-film method. The drug will be entrapped in the aqueous core of the liposomes.[10][12]
-
For Lipophilic Drugs: Add the drug to the lipid mixture in the organic solvent during the lipid film formation step. The drug will be incorporated into the lipid bilayer of the liposomes.[10]
After encapsulation, unencapsulated drug is typically removed by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
Role in Drug Delivery and Membrane Research
DMPG is a versatile phospholipid with significant applications in both pharmaceutical sciences and basic research.
Drug Delivery Systems
The anionic nature of DMPG's headgroup is a key feature in its application in drug delivery.
-
Enhanced Stability: The negative charge on the surface of DMPG-containing liposomes creates electrostatic repulsion between vesicles, preventing aggregation and increasing colloidal stability.
-
Modulation of Drug Release: The inclusion of DMPG can influence the rigidity and permeability of the lipid bilayer, thereby modulating the release rate of encapsulated drugs.
-
Targeting: Negatively charged liposomes are recognized by macrophages, which can be exploited for targeted drug delivery to these cells.[10] For example, DMPG has been used in the formulation of nanocochleates for the oral delivery of methotrexate (B535133), an anticancer drug.[14][15]
Model Membranes and Protein Interactions
DMPG is widely used to create artificial membranes that mimic the negatively charged surfaces of biological membranes, such as those found in bacteria.
-
Protein Folding and Function: The charge of the lipid headgroup can significantly influence the structure and function of membrane proteins. Studies have shown that specific charge-mediated interactions between the positive residues of outer membrane proteins (OMPs) and the negatively charged DMPG are crucial for the proper folding and stability of these proteins within the membrane.[16]
-
Biophysical Studies: DMPG bilayers are used in a variety of biophysical techniques to study lipid phase behavior, membrane fusion, and the interaction of drugs and other molecules with lipid membranes.[6][17] The complex phase behavior of DMPG, including the formation of an intermediate state during melting, is an area of active research.[18]
Visualizations: Workflows and Logical Relationships
Experimental Workflow: Liposome Preparation and Drug Loading
The following diagram illustrates the standard thin-film hydration method for preparing drug-loaded liposomes.
Caption: Workflow for preparing drug-loaded DMPG liposomes via the thin-film hydration method.
Logical Relationship: DMPG Interaction with Membrane Proteins
This diagram illustrates the role of electrostatic interactions between anionic DMPG lipids and cationic residues on a membrane protein, which is critical for the protein's stability and folding.
Caption: DMPG's anionic headgroup stabilizes membrane proteins via electrostatic interactions.
References
- 1. dimyristoyl phosphatidylglycerol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. Dimyristoylphosphatidylglycerol | C34H67O10P | CID 107767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | C34H66NaO10P | CID 46891824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal transitions in the bilayer assembly of dimyristoylphosphatidylglycerol sodium salt dispersion in water: a new phase transition through an intermediate state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 8. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Investigation of dimyristoyl phosphatidyl glycerol and cholesterol based nanocochleates as a potential oral delivery carrier for methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Protein–lipid charge interactions control the folding of outer membrane proteins into asymmetric membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formation of a new stable phase of phosphatidylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The intermediate state of DMPG is stabilized by enhanced positive spontaneous curvature - PubMed [pubmed.ncbi.nlm.nih.gov]
